3-Methyl-5-nitroso-6-propylamino-1H-pyrimidine-2,4-dione
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Overview
Description
3-Methyl-5-nitroso-6-propylamino-1H-pyrimidine-2,4-dione is a heterocyclic compound characterized by a pyrimidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-nitroso-6-propylamino-1H-pyrimidine-2,4-dione typically involves the condensation of appropriate amines with pyrimidine derivatives. One common method involves the reaction of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . Another approach includes the one-pot reaction between primary amines, 1,1-bis-(methylthio)-2-nitroethene, ninhydrin, and barbituric acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-nitroso-6-propylamino-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitroso and amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted pyrimidines and oxidized pyrimidine derivatives.
Scientific Research Applications
3-Methyl-5-nitroso-6-propylamino-1H-pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and pathways involved in disease processes.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-5-nitroso-6-propylamino-1H-pyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the compound can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
Uracil: Pyrimidine-2,4(1H,3H)-dione
Thymine: 5-Methylpyrimidine-2,4(1H,3H)-dione
Fluorouracil: A pyrimidine analog used in cancer treatment.
Uniqueness
3-Methyl-5-nitroso-6-propylamino-1H-pyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the nitroso group, in particular, differentiates it from other pyrimidine derivatives and contributes to its potential as a versatile compound in various applications.
Properties
CAS No. |
61080-68-0 |
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Molecular Formula |
C8H12N4O3 |
Molecular Weight |
212.21 g/mol |
IUPAC Name |
3-methyl-5-nitroso-6-(propylamino)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H12N4O3/c1-3-4-9-6-5(11-15)7(13)12(2)8(14)10-6/h9H,3-4H2,1-2H3,(H,10,14) |
InChI Key |
WOBLLOVVVCBVHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C(C(=O)N(C(=O)N1)C)N=O |
Origin of Product |
United States |
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